![molecular formula C17H19N3O4S B5395042 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid](/img/structure/B5395042.png)
3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid, also known as CYC116, is a small molecule inhibitor of Aurora kinases that has been studied for its potential use in cancer treatment. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division, and their overexpression has been linked to various types of cancer.
Mechanism of Action
3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid inhibits Aurora kinases, which are involved in regulating various stages of mitosis. By blocking their activity, 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid disrupts the normal cell cycle and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid has been shown to have other biochemical and physiological effects. For example, it can inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of tumors. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, its potency and selectivity for Aurora kinases can vary depending on the specific cancer cell line being studied. Additionally, like many other anticancer agents, it can have toxic effects on healthy cells and tissues.
Future Directions
There are several potential future directions for research on 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid. One area of interest is in combination therapy, where it could be used in conjunction with other anticancer agents to enhance their effectiveness. Another area of interest is in identifying biomarkers that can predict which patients are most likely to respond to 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid treatment. Additionally, there is ongoing research into the development of more potent and selective Aurora kinase inhibitors that could be even more effective than 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid.
Synthesis Methods
The synthesis of 3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid involves several steps, starting with the reaction of 5-bromo-2-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This is followed by reduction of the nitro group to an amino group, and then coupling with 5-chloropyrimidine-2,4-dione to yield the final product.
Scientific Research Applications
3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid has been extensively studied for its potential as an anticancer agent. In vitro and in vivo studies have shown that it can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiotherapy.
properties
IUPAC Name |
3-(cyclohexylsulfamoyl)-5-pyrimidin-5-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(22)13-6-12(14-9-18-11-19-10-14)7-16(8-13)25(23,24)20-15-4-2-1-3-5-15/h6-11,15,20H,1-5H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIDYOPRTAZAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.